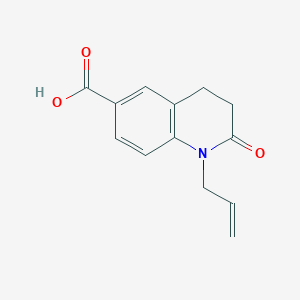

1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

説明

特性

CAS番号 |

88371-26-0 |

|---|---|

分子式 |

C13H13NO3 |

分子量 |

231.25 g/mol |

IUPAC名 |

2-oxo-1-prop-2-enyl-3,4-dihydroquinoline-6-carboxylic acid |

InChI |

InChI=1S/C13H13NO3/c1-2-7-14-11-5-3-10(13(16)17)8-9(11)4-6-12(14)15/h2-3,5,8H,1,4,6-7H2,(H,16,17) |

InChIキー |

WCWGWULTGPAVKC-UHFFFAOYSA-N |

正規SMILES |

C=CCN1C(=O)CCC2=C1C=CC(=C2)C(=O)O |

製品の起源 |

United States |

準備方法

Route 1: Sequential Functionalization

-

Cyclization of 2-aminobenzaldehyde derivative to 1,2-dihydroquinoline.

-

Hydrogenation to tetrahydroquinoline.

-

Oxidation to 2-oxo derivative.

-

Carboxylation at position 6.

Advantages : Modular steps allow intermediate purification.

Disadvantages : Lengthy (5 steps), cumulative yield loss.

Route 2: Convergent Synthesis

-

Prenylation of 6-carboxy-2-aminobenzaldehyde.

-

Hydrazine-catalyzed RCCOM to form 1-allyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid.

-

Hydrogenation to tetrahydroquinoline.

Advantages : Fewer steps (3 steps), higher atom economy.

Disadvantages : Requires specialized starting materials.

| Route | Steps | Overall Yield (%) | Key Challenges |

|---|---|---|---|

| 1 | 5 | ~45 | Oxidation selectivity |

| 2 | 3 | ~68 | Substrate availability |

Green Chemistry Considerations

Modern synthetic paradigms prioritize sustainability. The RCCOM method’s use of hydrazine catalysis (5 mol%) in isopropanol minimizes waste, while aqueous-phase N-alkylation reduces solvent toxicity . Additionally, TEMPO-mediated oxidations offer safer alternatives to chromium-based reagents. Scaling these methods requires optimizing catalyst recovery and energy input, particularly for industrial applications.

化学反応の分析

Esterification and Saponification Reactions

The carboxylic acid group undergoes standard acid-catalyzed esterification and base-driven saponification:

-

Esterification : Reacts with alcohols (e.g., ethanol) under acidic conditions to form ethyl esters .

-

Saponification : Treatment with NaOH converts esters back to the carboxylic acid. For example, ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate was saponified to 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in 97% yield using 2.5 N NaOH .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Saponification | 2.5 N NaOH, THF/water (24 h, RT) | 1-Allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 97% |

Amide Formation

The carboxylic acid participates in amide coupling reactions:

-

Microwave-Assisted Coupling : Benzylamine coupling under microwave irradiation (220°C, 1.5 h) achieved 67% yield .

Nucleophilic Substitution

The allyl group and quinoline core enable substitution reactions:

-

Allyl Bromide Alkylation : Reacts with allyl bromide/K₂CO₃/NaI in DMF to introduce additional substituents at the N-1 position .

-

Chlorine Substitution : The 6-chloro derivative undergoes selective substitution at the 7-position with amines (e.g., piperazine) under basic conditions .

Catalytic Hydrogenation

The allyl group can be hydrogenated:

-

Pd/C-Mediated Reduction : In alkaline conditions, catalytic hydrogenation removes chlorine substituents while preserving the quinoline core . Products include 7-disubstituted-amino derivatives .

Condensation Reactions

The ketone moiety participates in cyclocondensation:

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer activity of 1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. In vitro assays have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been tested against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines.

- IC₅₀ Values : Some derivatives have shown IC₅₀ values in the low micromolar range (e.g., 1.9 to 7.52 μg/mL), indicating potent anticancer activity .

Anti-inflammatory Effects

In addition to its anticancer properties, 1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has demonstrated anti-inflammatory effects in preclinical models. Studies indicate:

- Reduction in Inflammation Markers : The compound has been shown to significantly reduce paw swelling in models of induced arthritis.

Table of Biological Activities

| Activity Type | Effect | Model/Cell Line Tested | IC₅₀ Value (μg/mL) |

|---|---|---|---|

| Anticancer | Induction of apoptosis | HCT-116 | 1.9 - 7.52 |

| Anticancer | Inhibition of tyrosine kinases | MCF-7 | 1.9 - 7.52 |

| Anti-inflammatory | Reduction in paw swelling | Arthritis model | Not specified |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Xenograft Models : In vivo studies using xenograft models have shown that treatment with the compound leads to significant tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg .

- Inflammation Models : Animal studies assessing the anti-inflammatory properties demonstrated a marked reduction in inflammation markers following treatment with the compound .

作用機序

The mechanism of action of 1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Key Observations :

- N1 Substituents : The allyl group in the target compound increases molecular weight and lipophilicity compared to the methyl (205.21 g/mol) and benzyl (281.31 g/mol) derivatives. This may enhance membrane permeability but could reduce solubility in aqueous media .

- Biological Activity: N-Substituted tetrahydroquinolines, such as 3-oxo derivatives, exhibit tubulin inhibition (IC50 values in the nanomolar range) and anticancer activity . The benzyl and methyl analogues are commercially available for pharmacological screening, suggesting established research utility .

Physicochemical and Handling Considerations

- Solubility: The allyl derivative’s solubility is likely lower than the parent compound (C10H9NO3), which is soluble in methanol and DMSO .

- Stability: Tetrahydroquinolines with electron-withdrawing groups (e.g., fluoro) may exhibit enhanced stability under acidic conditions compared to alkyl-substituted analogues .

- Storage : Most derivatives require storage at room temperature in sealed containers to prevent oxidation .

生物活性

1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the reaction of various starting materials through cyclization and functionalization processes. The structural formula can be represented as follows:

Antitumor Activity

Recent studies have demonstrated that derivatives of 1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exhibit potent antitumor properties. For instance, a series of N-substituted derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Notably, compound 13d showed an IC50 value of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells, indicating strong antiproliferative effects .

Table 1: Antiproliferative Activity of Selected Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 13d | HeLa | 0.126 |

| 13d | SMMC-7721 | 0.071 |

| 13d | K562 | 0.164 |

These compounds were found to inhibit tubulin polymerization and induce apoptosis by arresting the cell cycle at the G2/M phase .

Opioid Receptor Antagonism

The compound has been studied for its ability to act as an opioid receptor antagonist. Research indicates that both S- and R-enantiomers of related compounds effectively block opioid receptors without significant differences in potency compared to their racemic mixtures . This characteristic positions them as potential candidates for treating opioid dependence.

The biological activity of 1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is attributed to its ability to interact with various molecular targets:

- Tubulin Binding : Inhibition of tubulin polymerization disrupts microtubule dynamics essential for cell division.

- Opioid Receptor Interaction : The compound's ability to block opioid receptors suggests it could modulate pain pathways and addiction mechanisms.

Case Studies

In a study focusing on the pharmacological evaluation of synthesized enantiomers, it was found that these compounds maintained their ability to block opioid receptors effectively. This finding supports the hypothesis that structural modifications do not significantly alter the binding affinity for these receptors .

Q & A

Q. How can researchers optimize the synthesis of 1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid to improve yield and purity?

Methodological Answer: Synthesis optimization involves selecting appropriate catalysts, reaction temperatures, and solvents. For example, aluminium chloride (AlCl₃) has been used as a catalyst in cyclization reactions of tetrahydroquinoline derivatives at 378 K for 5 hours, achieving a 73% yield after recrystallization from ethanol . Key steps include:

- Catalyst Loading : Adjust AlCl₃ stoichiometry (e.g., 10 equivalents relative to substrate) to balance reactivity and side reactions.

- Temperature Control : Maintain temperatures between 378–398 K to accelerate cyclization while avoiding decomposition.

- Purification : Use recrystallization (ethanol or ethanol/hexane mixtures) to isolate pure crystals and remove unreacted intermediates.

Q. What spectroscopic techniques are critical for characterizing the structural integrity of 1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid?

Methodological Answer: A combination of techniques ensures accurate characterization:

- ¹H NMR : Analyze coupling constants (e.g., δ 1.15–4.27 ppm for alkyl and aromatic protons) and confirm stereochemistry via splitting patterns .

- IR Spectroscopy : Identify carbonyl stretches (e.g., 1731 cm⁻¹ for ester CO, 1701 cm⁻¹ for lactam NCO) to verify functional groups .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 245 [M]⁺) and fragmentation patterns to validate the molecular formula .

- Elemental Analysis : Match experimental and calculated C/H/N percentages (e.g., C 68.57% vs. calc. 69.21%) to assess purity .

Q. How should researchers handle and store 1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid to ensure stability?

Methodological Answer:

- Storage : Keep the compound in a tightly sealed container under dry, inert conditions (argon or nitrogen atmosphere) to prevent oxidation.

- Temperature : Store at 2–8°C for long-term stability, as elevated temperatures may promote lactam ring degradation .

- Handling : Use glove boxes or fume hoods to avoid moisture absorption and minimize exposure to light, which can degrade the quinoline core .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of 1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid?

Methodological Answer: X-ray diffraction provides unambiguous stereochemical

- Crystal Growth : Slow evaporation of methylene chloride/hexane (2:3) solutions yields single crystals suitable for analysis .

- Data Interpretation : Analyze intermolecular interactions (e.g., C–H⋯π and hydrogen bonds) to determine packing effects on stability. For example, centrosymmetric dimers linked via C–H⋯π interactions (centroid distance 3.4 Å) suggest steric constraints influencing reactivity .

- Validation : Cross-reference crystallographic data with NMR coupling constants (e.g., J = 6–8 Hz for cis/trans isomers) to confirm configurations .

Q. What experimental strategies can address contradictory data in the biological activity of 1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives?

Methodological Answer:

- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Structural Analog Comparison : Test derivatives (e.g., 6-bromo or 6-chloro variants) to isolate substituent-specific activity .

- Mechanistic Profiling : Use molecular docking to predict binding affinities for targets like DNA gyrase or topoisomerase IV, which are common for quinolones .

Q. How can researchers design experiments to study the interaction of 1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid with amino acids?

Methodological Answer:

- Reaction Conditions : Conduct reactions in aqueous ethanolic NaHCO₃ at 70–80°C for 24–72 hours to facilitate nucleophilic substitution at the 7-position of the quinoline core .

- Product Isolation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to purify N-(4-oxoquinolin-7-yl)-α-amino acid adducts.

- Characterization : Employ LC-MS to confirm adduct formation (e.g., m/z shifts corresponding to glycine or valine conjugation) .

Q. What computational methods are suitable for predicting the physicochemical properties of 1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments and electrostatic potential maps, which influence solubility.

- LogP Estimation : Use software like ChemAxon or ACD/Labs to predict partition coefficients and guide solvent selection for synthesis .

- pKa Prediction : Apply QSPR models to estimate carboxylic acid dissociation constants (e.g., pKa ≈ 3.5–4.0), critical for bioavailability studies .

Q. How can researchers validate the antimicrobial activity of 1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid against multidrug-resistant pathogens?

Methodological Answer:

- Strain Selection : Use clinical isolates of Staphylococcus aureus (MRSA) or Escherichia coli (ESBL-producing) for minimum inhibitory concentration (MIC) assays.

- Synergy Testing : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to assess potentiation effects using checkerboard assays.

- Resistance Profiling : Perform genomic sequencing of surviving colonies to identify mutations in target genes (e.g., gyrA or parC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。